molecular formula C8H8Cl2N2O2 B3291850 2,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide CAS No. 873936-98-2

2,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide

Cat. No. B3291850
M. Wt: 235.06 g/mol
InChI Key: KBSJBBWIKLORJT-UHFFFAOYSA-N
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Patent
US08987473B2

Procedure details

To a suspension of 2,6-dichloronicotinic acid (1.92 g), N,O-dimethylhydroxylamine hydrochloride (1.46 g) and triethylamine (2.1 mL) in N,N-dimethylformamide (30 mL) was added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (2.30 g), and then the reaction mixture was stirred at room temperature for 4 days. The reaction mixture was diluted with ethyl acetate, washed with 5% aqueous solution of potassium hydrogen sulfate and a saturated aqueous solution of sodium hydrogen carbonate and brine. The obtained organic layer was dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography to give the titled compound (1.61 g) as a white solid.
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].Cl.[CH3:13][NH:14][O:15][CH3:16].C(N(CC)CC)C.Cl.C(N=C=NCCCN(C)C)C>CN(C)C=O.C(OCC)(=O)C>[Cl:1][C:2]1[N:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([N:14]([O:15][CH3:16])[CH3:13])=[O:5] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.92 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=N1)Cl
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.46 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 5% aqueous solution of potassium hydrogen sulfate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The obtained organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
ClC1=C(C(=O)N(C)OC)C=CC(=N1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.61 g
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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